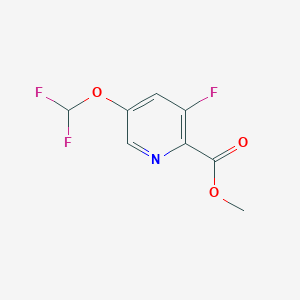
4-Methyl-7-nitroisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-7-nitroisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7-nitroisoquinolin-1(2H)-one typically involves the nitration of 4-methylisoquinolin-1(2H)-one. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-7-nitroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Halogenating agents, nucleophiles, and other electrophiles.
Major Products Formed
Reduction: 4-Methyl-7-aminoisoquinolin-1(2H)-one.
Substitution: Various substituted isoquinolines depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.
Industry: May be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-7-nitroisoquinolin-1(2H)-one would depend on its specific biological target. Generally, nitroisoquinolines can interact with various enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules.
Comparison with Similar Compounds
Similar Compounds
4-Methylisoquinolin-1(2H)-one: Lacks the nitro group, which may result in different chemical and biological properties.
7-Nitroisoquinolin-1(2H)-one: Lacks the methyl group, which may affect its reactivity and biological activity.
Uniqueness
4-Methyl-7-nitroisoquinolin-1(2H)-one is unique due to the presence of both the methyl and nitro groups, which can influence its chemical reactivity and potential biological activities. The combination of these substituents may result in distinct properties compared to other isoquinoline derivatives.
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
4-methyl-7-nitro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H8N2O3/c1-6-5-11-10(13)9-4-7(12(14)15)2-3-8(6)9/h2-5H,1H3,(H,11,13) |
InChI Key |
UBXUJMFZNASYGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)C2=C1C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chlorothieno[2,3-b]pyridine](/img/structure/B13023329.png)







![Methyl7-hydroxythieno[2,3-c]pyridine-4-carboxylate](/img/structure/B13023369.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13023378.png)

![1-Methoxy-3-methyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13023398.png)

